molecular formula C10H12Cl2OS B6287058 (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane CAS No. 2624417-07-6

(2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane

Cat. No.: B6287058
CAS No.: 2624417-07-6
M. Wt: 251.17 g/mol
InChI Key: PHIYQZHQUKSTRD-UHFFFAOYSA-N
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Description

(2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane is a chemical compound with the molecular formula C10H12Cl2OS. It is characterized by the presence of two chlorine atoms, an isopropoxy group, and a methylsulfane group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane typically involves the reaction of 2,6-dichlorophenol with isopropyl alcohol in the presence of a suitable catalyst to form 2,6-dichloro-3-isopropoxyphenol. This intermediate is then reacted with methylsulfenyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the sulfenyl group allows for redox reactions, which can influence cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane
  • (2,6-Dichloro-3-ethoxyphenyl)(methyl)sulfane
  • (2,6-Dichloro-3-propoxyphenyl)(methyl)sulfane

Uniqueness

(2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs.

Properties

IUPAC Name

1,3-dichloro-2-methylsulfanyl-4-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2OS/c1-6(2)13-8-5-4-7(11)10(14-3)9(8)12/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIYQZHQUKSTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)Cl)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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